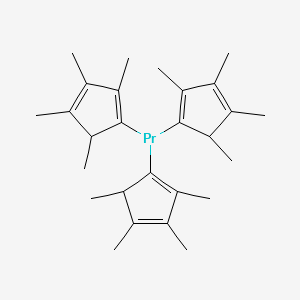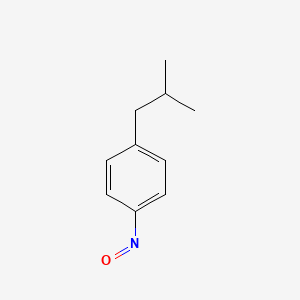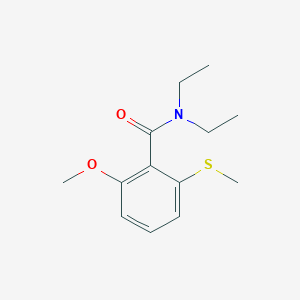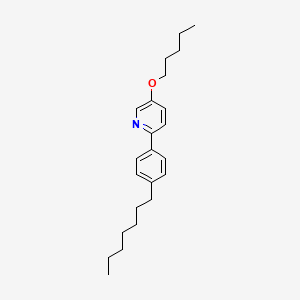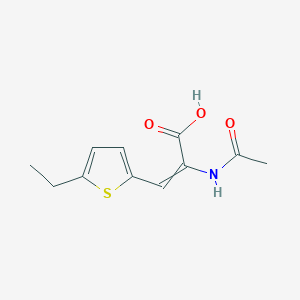![molecular formula C15H14O2 B15166400 Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- CAS No. 199923-53-0](/img/structure/B15166400.png)
Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- is an organic compound with the molecular formula C15H16O2 It is a derivative of benzene, characterized by the presence of two benzene rings connected through a methylene bridge and two ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- typically involves the reaction of benzene derivatives with appropriate reagents to form the desired ether linkages
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can influence various biochemical pathways, leading to potential biological effects. The compound’s ability to undergo electrophilic aromatic substitution reactions allows it to interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Similar structure but with a methyl group instead of a methylene bridge.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains two methyl groups on the ethane bridge.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Features methyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- is unique due to its specific arrangement of ether linkages and methylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
199923-53-0 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-phenoxyprop-2-enoxybenzene |
InChI |
InChI=1S/C15H14O2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11H,1,12H2 |
Clave InChI |
NEALHFJGDWMJFH-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
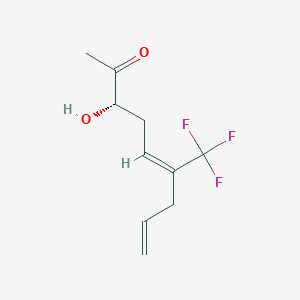
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
